molecular formula C8H8N4 B1614472 Pyridine, 3-(4-aminopyrazol-1-yl)- CAS No. 28466-00-4

Pyridine, 3-(4-aminopyrazol-1-yl)-

Cat. No. B1614472
CAS RN: 28466-00-4
M. Wt: 160.18 g/mol
InChI Key: POHPHUCFWOUCFW-UHFFFAOYSA-N
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Description

“Pyridine, 3-(4-aminopyrazol-1-yl)-” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a medicinally privileged structure . This compound is part of a larger group of compounds that have shown significant potential in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of “Pyridine, 3-(4-aminopyrazol-1-yl)-” and its derivatives has been extensively studied. The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3-(4-aminopyrazol-1-yl)-” is part of the larger family of pyrazolo[3,4-b]pyridines. These structures have been studied for their unique properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 3-(4-aminopyrazol-1-yl)-” have been explored in the context of catalytic synthesis . The reactions often involve the condensation of aldehydes, 5‑(1H‑Indol‑3‑yl)‑ 2H‑pyrazol‑3‑ylamine and 3‑(cyanoacetyl) .

Safety And Hazards

The safety data sheets for related compounds, such as 4-Aminopyridine and 3-Aminopyridine, indicate that these compounds are hazardous and can cause harm if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation .

Future Directions

The future directions for “Pyridine, 3-(4-aminopyrazol-1-yl)-” and its derivatives are promising. They have potential applications in the development of Alzheimer’s disease amyloid plaque probes for diagnosis . Additionally, they have shown potential as novel CDK2 inhibitors, which could be beneficial for cancer treatment .

properties

IUPAC Name

1-pyridin-3-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPHUCFWOUCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182670
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(4-aminopyrazol-1-yl)-

CAS RN

28466-00-4
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

98.9 g (520 mmol) of 3-(4-nitro-1H-pyrazol-1-yl)pyridine were dissolved in 1.3 l of warm dioxane, and twice evacuated and filled with argon. 500 ml of ammonia in methanol (˜7 mol/l) were added and the mixture was again twice evacuated and filled with argon. 27.5 g of Raney nickel (water-moist slurry) were added and the mixture was twice evacuated and filled with argon, and three times more evacuated and filled with hydrogen. The suspension was stirred under a hydrogen balloon overnight. A further 32 g of Raney nickel were added and the mixture was stirred under a hydrogen atmosphere for a further 24 hours. The hydrogen atmosphere was exchanged for argon, and the reaction mixture was filtered through Hyflo and washed with 500 ml of dioxane. The filtrate was concentrated on a rotary evaporator and dried under HV (high vacuum). The brown oil obtained crystallized in a refrigerator. The crude product was dissolved in 750 ml of ethyl acetate, 20 g of activated carbon were added and the mixture was stirred at 50° C. for 30 minutes. After filtration, activated carbon was added again and the mixture was again stirred at 50° C. for 30 minutes. Filtration through Hyflo was followed by concentration to approx. 250 g. 350 ml of diisopropyl ether were added and the mixture was stirred at room temperature. The solid was filtered off and washed with diisopropyl ether and heptane. Drying on a rotary evaporator gave a beige solid.
Quantity
98.9 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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